molecular formula C22H21NOS B5181310 N-(3,4-dimethylphenyl)-2-phenyl-2-(phenylthio)acetamide

N-(3,4-dimethylphenyl)-2-phenyl-2-(phenylthio)acetamide

Cat. No. B5181310
M. Wt: 347.5 g/mol
InChI Key: SNCOHHQQCADHGB-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-phenyl-2-(phenylthio)acetamide, also known as DPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DPTA is a thioacetamide derivative that has been synthesized using a variety of methods.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-phenyl-2-(phenylthio)acetamide is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. N-(3,4-dimethylphenyl)-2-phenyl-2-(phenylthio)acetamide has been shown to increase the levels of GABA, an inhibitory neurotransmitter, and decrease the levels of glutamate, an excitatory neurotransmitter. This may contribute to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-phenyl-2-(phenylthio)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, as well as increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. N-(3,4-dimethylphenyl)-2-phenyl-2-(phenylthio)acetamide has also been shown to improve learning and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dimethylphenyl)-2-phenyl-2-(phenylthio)acetamide in lab experiments is its unique properties, which make it a promising candidate for the treatment of neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are many future directions for the study of N-(3,4-dimethylphenyl)-2-phenyl-2-(phenylthio)acetamide. One area of research could be the development of more efficient synthesis methods for N-(3,4-dimethylphenyl)-2-phenyl-2-(phenylthio)acetamide. Another area of research could be the investigation of its potential as a treatment for neurological disorders in humans. Additionally, further research could be conducted to better understand its mechanism of action and to identify potential drug targets.

Synthesis Methods

N-(3,4-dimethylphenyl)-2-phenyl-2-(phenylthio)acetamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethylphenylamine with phenyl thioacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 3,4-dimethylphenylamine with phenyl chloroacetyl chloride in the presence of a base such as triethylamine, followed by the reaction of the resulting product with thiophenol.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-phenyl-2-(phenylthio)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory effects. N-(3,4-dimethylphenyl)-2-phenyl-2-(phenylthio)acetamide has also been shown to exhibit neuroprotective properties, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-phenyl-2-phenylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NOS/c1-16-13-14-19(15-17(16)2)23-22(24)21(18-9-5-3-6-10-18)25-20-11-7-4-8-12-20/h3-15,21H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCOHHQQCADHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

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